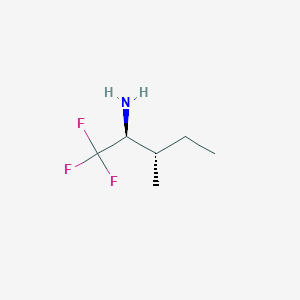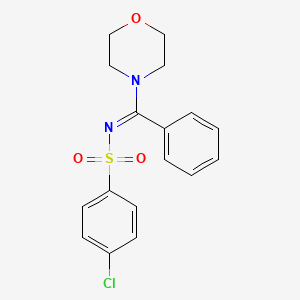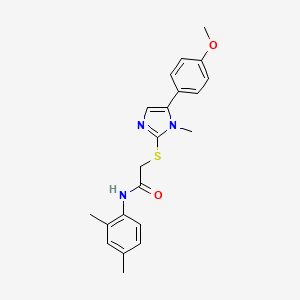![molecular formula C19H24N8 B2634576 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097903-27-8](/img/structure/B2634576.png)
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C19H24N8 and its molecular weight is 364.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents
Research on 1,2,4-triazolo[1,5-alpha]pyrimidines, a structurally related class, has revealed potential antihypertensive activities. Compounds bearing piperidine moieties, similar in context to the chemical structure , demonstrated promising in vitro and in vivo antihypertensive effects. The synthesis and biological evaluation of these compounds suggest a potential pathway for the development of new antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been explored, highlighting the antimicrobial potential of such compounds. These derivatives, which include structural features akin to the compound of interest, showed good to moderate activities against various microorganisms. This research underscores the potential of triazole and triazolopyrimidine derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).
Cyclization Reactions and Synthesis of Heterocycles
The compound's structural relatives, such as triazolopyrimidines and tetramethyltetrahydroquinolines, have been synthesized through cyclization reactions. These processes yield new heterocyclic compounds with potential for further pharmacological investigation. The exploration of these reactions contributes to the understanding of heterocyclic chemistry and the development of novel synthetic routes for biologically active compounds (Potapov et al., 2017).
Serotonin Receptor Antagonists
Investigations into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, bearing resemblance to the target compound, have shown 5-HT2 receptor antagonist activity. These findings indicate potential applications in the development of treatments for disorders associated with the serotonin system, such as depression and anxiety (Watanabe et al., 1992).
Mechanism of Action
Triazolopyrimidines
are a class of compounds that have been found to possess a wide range of biological activities . They can act as antifungal, antitubercular, and antibacterial agents . Some triazolopyrimidines are reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators . They can also be used for the treatment of Alzheimer’s disease and insomnia .
Tetrahydroquinazolines
, on the other hand, are a class of compounds that have been found to possess significant inhibitory activity .
properties
IUPAC Name |
5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-13-10-17(27-19(24-13)22-12-23-27)25-14-6-8-26(9-7-14)18-15-4-2-3-5-16(15)20-11-21-18/h10-12,14,25H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTDNNGJQRHPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide](/img/structure/B2634493.png)
![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2634496.png)

![2-Ethyl-3-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2634498.png)
![6-Hydroxy-2-[(3-methylphenyl)methylene]-3(2H)-benzofuranone](/img/structure/B2634500.png)

![2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2634502.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2634505.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2634506.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2634510.png)


